Home > Products > Screening Compounds P139951 > 7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione
7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione - 376617-92-4

7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3126264
CAS Number: 376617-92-4
Molecular Formula: C14H12FN5O4
Molecular Weight: 333.279
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a purine derivative with a chlorine atom at the 8-position and an ethyl group at the 7-position. Its crystal structure has been determined [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)

Compound Description: This compound is a complex purine derivative with a substituted piperazine group attached to the 7-position via a propyl chain. It was synthesized and evaluated for cardiovascular activity, showing strong prophylactic antiarrhythmic activity [].

Compound Description: These compounds are a series of derivatives based on compound 2, with various alkylamino groups substituted at the 8-position. They were synthesized and tested for cardiovascular activity, with some exhibiting hypotensive activity and varying affinities for α1- and α2-adrenoreceptors [].

7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

Compound Description: SCH 58261 is a selective antagonist of the adenosine A2A receptor. It was shown to mimic the neuroprotective effects of caffeine in an MPTP model of Parkinson's disease, suggesting a potential therapeutic avenue [].

Compound Description: This compound is an adenosine A2A receptor antagonist []. It was found to have neuroprotective effects in an MPTP model of Parkinson's disease, similar to caffeine, suggesting a role for A2A receptor blockade in this context.

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

Compound Description: KW-6002 is a potent and selective adenosine A2A receptor antagonist []. It demonstrated neuroprotective effects in an MPTP model of Parkinson's disease, further supporting the therapeutic potential of A2A receptor blockade in this context.

2-[4-[4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl]-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocycloprop[f]isoindole-1,3(2H,3aH)-dione (8)

Compound Description: This compound is a polycyclic piperazinyl imide derivative initially investigated as a serotonergic agent. It displayed H1-antagonist (antihistamine) activity, but also undesirable antidopaminergic effects [].

7-[3-[4-(Diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)

Compound Description: This compound is a potent and orally active H1-antagonist with a long duration of action and a favorable central nervous system profile [].

1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (B)

Compound Description: This compound served as a key intermediate in the synthesis of various xanthene derivatives studied for their antiasthmatic activity [].

7-(2-{4-[1-(3,4-di-chlorophenyl) ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8)

Compound Description: This compound is a xanthene derivative designed and synthesized as a potential antiasthmatic agent. It exhibited significant vasodilator activity compared to the standard drug Cilostazol [].

7-(2-{4-[(2,4-di-nitrophenyl)methyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (6)

Compound Description: This compound belongs to the series of xanthene derivatives explored for antiasthmatic activity []. While it exhibited moderate to mild vasodilator activity, it provides valuable structure-activity relationship information.

7-(2-{4-[1-(4-hydroxyphenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (4)

Compound Description: This compound is another example from the series of xanthene derivatives synthesized and evaluated for antiasthmatic activity []. Its moderate to mild vasodilator activity contributes to understanding the structure-activity relationship within this series.

Overview

7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound features a purine core modified with a fluorobenzyl group and a nitro group, which imparts unique chemical properties and biological activities. The presence of the fluorine atom in the benzyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Source

The compound can be sourced from various chemical suppliers and is often synthesized in research laboratories for biochemical studies. It is cataloged under different identifiers, including its CAS number and molecular formula.

Classification

This compound is classified as a purine derivative, specifically a substituted purine dione. Purines are essential components of nucleic acids and play critical roles in cellular metabolism and signaling pathways.

Synthesis Analysis

Methods

The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available purine derivatives.
  2. Functionalization: The introduction of the 4-fluorobenzyl group is usually achieved through alkylation reactions using suitable halides under basic conditions.
  3. Nitro Group Introduction: The nitro group can be introduced via nitration reactions, where the appropriate precursor is treated with nitrating agents such as nitric acid in the presence of sulfuric acid.

Technical Details

The reaction conditions often require careful control of temperature and reaction time to ensure high yields and purity. Solvents such as dimethylformamide or dimethyl sulfoxide are commonly used due to their ability to solvate reactants effectively.

Molecular Structure Analysis

Structure

The molecular structure of 7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione can be represented as follows:

  • Molecular Formula: C13H12FN5O3
  • Molecular Weight: Approximately 293.27 g/mol

The structure consists of a purine ring system with substituents at specific positions that alter its chemical reactivity and biological activity.

Data

The compound's structural data can be visualized using computational chemistry software or through crystallographic studies if available.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions:

  • Oxidation: This may involve the conversion of the nitro group to other functional groups or oxidation of the benzyl moiety.
  • Reduction: The nitro group can be reduced to an amine under certain conditions.
  • Substitution Reactions: The compound may undergo electrophilic aromatic substitution due to the presence of electron-withdrawing groups.

Technical Details

Each reaction type requires specific reagents and conditions to achieve desired transformations while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action for 7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione primarily involves its interaction with biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: It could also interact with cell surface receptors, influencing signaling pathways related to cellular responses.

Data

The exact pathways and interactions depend on the biological context and require further investigation through pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility may vary based on solvent polarity; it is generally soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The stability of this compound can be influenced by pH and temperature.
  • Reactivity: Its reactivity profile includes susceptibility to nucleophilic attacks due to electron-deficient sites on the purine ring.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry are essential for confirming the identity and purity of synthesized compounds.

Applications

Scientific Uses

7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

  • Medicinal Chemistry: It serves as a lead compound for developing new therapeutics targeting specific diseases.
  • Biochemical Studies: Used in enzyme inhibition studies or receptor binding assays to elucidate biological mechanisms.
  • Material Science: Potential applications in developing new materials or catalysts due to its unique chemical properties.

This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in both fields. Further research is necessary to fully explore its potential applications and mechanisms.

Properties

CAS Number

376617-92-4

Product Name

7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-nitropurine-2,6-dione

Molecular Formula

C14H12FN5O4

Molecular Weight

333.279

InChI

InChI=1S/C14H12FN5O4/c1-17-11-10(12(21)18(2)14(17)22)19(13(16-11)20(23)24)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3

InChI Key

QCYISMVVYIZZBD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)[N+](=O)[O-])CC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.